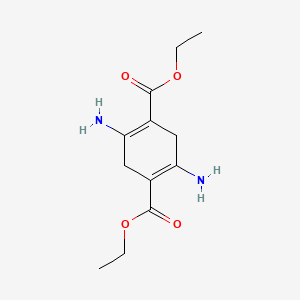

Diethyl 2,5-diaminocyclohexa-1,4-diene-1,4-dicarboxylate

Description

Diethyl 2,5-diaminocyclohexa-1,4-diene-1,4-dicarboxylate (CAS 4898-56-0) is a cyclohexadiene-derived dicarboxylate ester with two anilino substituents at the 2,5-positions. Its molecular formula is C₂₄H₂₆N₂O₄, with a molecular weight of 406.47 g/mol. Key physicochemical properties include a density of 1.257 g/cm³, a boiling point of 558.7°C, and a refractive index of 1.64 . The compound is synthesized via condensation reactions involving aniline derivatives and ester precursors, as exemplified in quinacridone pigment synthesis protocols .

Properties

IUPAC Name |

diethyl 2,5-diaminocyclohexa-1,4-diene-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4/c1-3-17-11(15)7-5-10(14)8(6-9(7)13)12(16)18-4-2/h3-6,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBVCXSXMAJGRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(CC(=C(C1)N)C(=O)OCC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384220 | |

| Record name | diethyl 2,5-diaminocyclohexa-1,4-diene-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17658-02-5 | |

| Record name | diethyl 2,5-diaminocyclohexa-1,4-diene-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2,5-diaminocyclohexa-1,4-diene-1,4-dicarboxylate typically involves the reaction of cyclohexadiene derivatives with diethyl oxalate in the presence of a suitable catalyst. The reaction conditions often include:

Temperature: Moderate temperatures around 50-70°C.

Catalyst: Acidic or basic catalysts to facilitate the reaction.

Solvent: Common solvents like ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of diethyl 2,5-diaminocyclohexa-1,4-diene-1,4-dicarboxylate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,5-diaminocyclohexa-1,4-diene-1,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to cyclohexane derivatives.

Substitution: Amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate or hydrogen peroxide.

Reducing Agents: Sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Halogenating agents like bromine or chlorine.

Major Products Formed

Oxidation Products: Quinones and related compounds.

Reduction Products: Cyclohexane derivatives.

Substitution Products: Halogenated derivatives.

Scientific Research Applications

Diethyl 2,5-diaminocyclohexa-1,4-diene-1,4-dicarboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of diethyl 2,5-diaminocyclohexa-1,4-diene-1,4-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to modulation of their activity. Pathways involved may include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Variations

The compound belongs to a family of cyclohexadiene-dicarboxylates with diverse substituents and ester groups. Key analogs include:

Key Observations:

- Ester Group Influence: Larger esters (e.g., isopropyl, isobutyl) increase steric bulk, affecting crystallization behavior and solubility .

Physicochemical Properties

| Property | Diethyl 2,5-Dianilinocyclohexadiene-dicarboxylate | Diethyl 2,5-Dioxocyclohexane-dicarboxylate | Dimethyl 2-(2-Hydroxyphenyl)-dioxolane-dicarboxylate |

|---|---|---|---|

| Boiling Point (°C) | 558.7 | N/A | N/A |

| Density (g/cm³) | 1.257 | 1.257 (predicted) | N/A |

| Melting Point (°C) | N/A | N/A | 94–95 |

| Refractive Index | 1.64 | N/A | N/A |

Notes:

- The dimethyl dioxolane analog exhibits a low melting point (94–95°C) and high enantiomeric excess (>99% ee), making it suitable for chiral synthesis .

- Crystallographic data for diisopropyl derivatives (e.g., triclinic P1̄ symmetry, unit cell volume 376.2 ų) highlight packing differences compared to ethyl esters .

Biological Activity

Diethyl 2,5-diaminocyclohexa-1,4-diene-1,4-dicarboxylate (CAS No. 17658-02-5) is an organic compound notable for its unique structure, which includes two amino groups and two carboxylic acid functionalities. This compound has garnered interest in various scientific fields due to its potential biological activities, including anticancer and antimicrobial properties.

| Property | Value |

|---|---|

| Molecular Formula | C12H18N2O4 |

| Molecular Weight | 254.286 g/mol |

| IUPAC Name | Diethyl 2,5-diaminocyclohexa-1,4-diene-1,4-dicarboxylate |

| CAS Number | 17658-02-5 |

The biological activity of diethyl 2,5-diaminocyclohexa-1,4-diene-1,4-dicarboxylate is primarily attributed to its ability to interact with various molecular targets in biological systems. The amino and carboxylic acid groups facilitate binding to active sites on enzymes and receptors, potentially leading to the modulation of biochemical pathways. This interaction can result in the inhibition or activation of specific biological processes, making this compound a valuable candidate for drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of diethyl 2,5-diaminocyclohexa-1,4-diene-1,4-dicarboxylate derivatives. For instance:

- Case Study : A series of derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines including T47D (breast cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). Notably, several compounds demonstrated significant antiproliferative effects with IC50 values lower than that of Doxorubicin (DOX), a standard chemotherapy agent. For example:

Antimicrobial Activity

In addition to its anticancer properties, diethyl 2,5-diaminocyclohexa-1,4-diene-1,4-dicarboxylate has also been evaluated for antimicrobial activity:

- Study Findings : In vitro tests against bacterial strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), as well as fungal strains like Candida albicans, revealed that certain derivatives exhibited strong antimicrobial effects. Specifically, compound 2j was noted for its efficacy against all three microbial pathogens tested .

Enzymatic Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. It has been shown to inhibit protein tyrosine phosphatase 1B (PTP-1B) in a concentration-dependent manner. This inhibition is significant as PTP-1B is a target for diabetes treatment due to its role in insulin signaling pathways .

Comparative Analysis

To further understand the unique biological activity of diethyl 2,5-diaminocyclohexa-1,4-diene-1,4-dicarboxylate compared to similar compounds, a comparative analysis is provided below:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Enzymatic Inhibition |

|---|---|---|---|

| Diethyl 2,5-diaminocyclohexa-1,4-diene-1,4-dicarboxylate | Significant | Moderate | Yes |

| Diethyl 2,5-diaminothiophene-3,4-dicarboxylate | High | High | No |

| Diethyl 2,5-dihydroxyterephthalic acid | Moderate | Low | No |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.